

Spectroscopic Profile of 3,4,5-Trimethylaniline: A Technical Guide

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Compound of Interest

Compound Name: 3,4,5-Trimethylaniline

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This technical guide provides a comprehensive overview of the spectroscopic data for **3,4,5-trimethylaniline**, a key chemical intermediate. The document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines detailed experimental protocols for acquiring such spectra, and includes a visual representation of the spectroscopic analysis workflow.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **3,4,5-trimethylaniline**. Due to the limited public availability of fully interpreted raw data, some values are based on data from closely related isomers and spectral database confirmations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For **3,4,5-trimethylaniline**, the symmetry of the molecule simplifies the expected spectra.

¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~6.5	s	2H	Aromatic H (H-2, H-6)
~3.5	br s	2H	-NH ₂
~2.2	s	6H	3,5-CH ₃
~2.1	s	3H	4-CH ₃

¹³C NMR (Carbon NMR) Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~145	C-1 (C-NH ₂)
~137	C-3, C-5
~129	C-4
~115	C-2, C-6
~20	3,5-CH ₃
~15	4-CH ₃

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **3,4,5-trimethylaniline** is expected to show characteristic absorptions for the amine and aromatic functionalities.

Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
3400-3200	Medium-Strong, Broad	N-H stretch (primary amine)
3100-3000	Medium	Aromatic C-H stretch
2950-2850	Medium-Strong	Aliphatic C-H stretch (methyl groups)
1620-1580	Medium-Strong	N-H bend (scissoring) and C=C aromatic ring stretch
1500-1400	Medium	C=C aromatic ring stretch
1300-1000	Medium-Strong	C-N stretch
900-675	Strong	Aromatic C-H out-of-plane bend

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The molecular weight of **3,4,5-trimethylaniline** is 135.21 g/mol .

Key Mass Spectrometry Fragmentation Data

m/z Ratio	Relative Intensity	Proposed Fragment
135	High	[M] ⁺ (Molecular Ion)
134	Moderate	[M-H] ⁺
120	High	[M-CH ₃] ⁺ (Loss of a methyl group)
91	Moderate	Tropylium ion ([C ₇ H ₇] ⁺) or related structures

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Weigh approximately 5-10 mg of **3,4,5-trimethylaniline**.
- Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a clean, dry NMR tube.
- Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
- Cap the NMR tube and gently agitate to ensure complete dissolution.

Data Acquisition (^1H and ^{13}C NMR):

- The NMR spectra are typically acquired on a 300 MHz or higher field NMR spectrometer.
- For ^1H NMR, a standard single-pulse experiment is used. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8-16 scans are co-added to improve the signal-to-noise ratio.
- For ^{13}C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum. A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of the ^{13}C isotope.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

- Grind a small amount (1-2 mg) of **3,4,5-trimethylaniline** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

- Transfer the powder to a pellet press and apply pressure to form a thin, transparent or translucent pellet.

Data Acquisition:

- Record a background spectrum of the empty sample compartment.
- Place the KBr pellet in the sample holder of an FTIR spectrometer.
- Acquire the IR spectrum, typically in the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

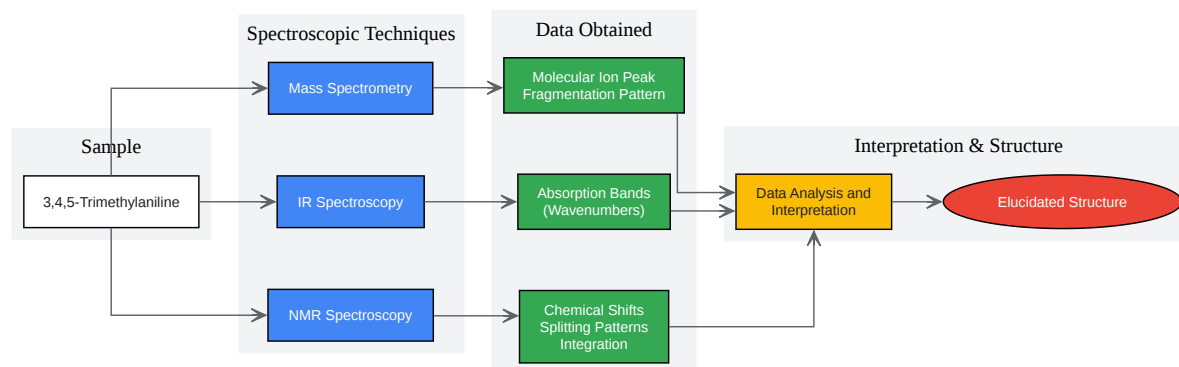
- Introduce a dilute solution of **3,4,5-trimethylaniline** in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.
- In the ion source, the sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

Data Acquisition:

- The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **3,4,5-trimethylaniline**, from the unknown compound to its structural elucidation using the described techniques.



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Caption: Workflow of Spectroscopic Analysis.

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